An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on a specific derivative, 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one (Scheme 1), a molecule with potential for further development in drug discovery programs. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for predicting its behavior in biological systems, optimizing its formulation, and ensuring its stability and efficacy as a potential therapeutic agent. This document outlines a systematic approach to fully characterize this compound, detailing the necessary experimental protocols and the scientific rationale behind them.
Scheme 1: Chemical Structure of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
Caption: Molecular structure of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one.
Introduction: The Significance of Pyridazinones in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][4] These compounds have been investigated for their potential as antihypertensive agents, anticancer therapeutics, and antimicrobial drugs.[5][6][7] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Furthermore, their physicochemical properties, such as solubility and stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[8][9]
This guide provides a comprehensive framework for the in-depth characterization of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one. The proposed studies are designed to elucidate its solid-state structure and to quantify its key physicochemical parameters, thereby providing a solid foundation for its further development as a drug candidate.
Synthesis and Spectroscopic Characterization
The synthesis of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one would likely follow established routes for pyridazinone synthesis, potentially starting from mucochloric acid and 3,5-dimethoxyaniline.[6][10] Following synthesis and purification, a comprehensive spectroscopic characterization is essential to confirm the identity and purity of the compound.
Proposed Synthetic Route
A plausible synthetic approach involves the reaction of a suitable precursor like mucochloric acid with the corresponding hydrazine derivative.[11]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Expected Insights from Crystal Structure Analysis
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Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.
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Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. [11][12]* Polymorphism Screening: The ability to identify different crystalline forms (polymorphs), which can have significantly different physicochemical properties. [13]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. [8][14]The following section details the proposed experimental plan to characterize the thermal behavior, solubility, and stability of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one.
Thermal Analysis
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of pharmaceutical compounds. [13][15][16]
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Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [14][17]This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. [13]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. [15][16]This provides information on the thermal stability of the compound and its decomposition profile.
Table 1: Proposed Thermal Analysis Parameters
| Parameter | Technique | Conditions | Expected Information |
| Melting Point (°C) | DSC | Heating rate of 10 °C/min under a nitrogen atmosphere. [17] | Purity assessment and identification. |
| Enthalpy of Fusion (J/g) | DSC | Integration of the melting endotherm. | Information on the energetics of the melting process. |
| Decomposition Temperature (°C) | TGA | Heating rate of 10 °C/min under a nitrogen atmosphere. [17] | Onset of thermal degradation. |
| Mass Loss (%) | TGA | Monitoring weight change as a function of temperature. | Identification of solvates or hydrates. |
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. [8][9]The solubility of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one should be determined in various media relevant to the physiological environment and formulation development.
4.2.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
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Preparation of Media: Prepare a range of aqueous buffers with pH values mimicking the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) and biorelevant media. [9][18]2. Equilibration: Add an excess amount of the compound to each medium and agitate at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). [18]3. Quantification: After equilibration, filter the suspension and quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 2: Proposed Solubility Studies
| Medium | pH | Temperature (°C) | Rationale |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | To assess solubility in the stomach. [19] |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | To assess solubility in the small intestine. [19] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | To assess solubility at physiological pH. |
| Water | Neutral | 25 | Intrinsic aqueous solubility. |
| Ethanol/Water Mixtures | - | 25 | To explore co-solvent effects for formulation development. |
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation pathways. [8][18] 4.3.1. Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to accelerate the degradation of the compound. [18]This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Table 3: Proposed Forced Degradation Conditions
| Stress Condition | Reagents/Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C). [18] | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C). [18] | To assess stability in basic conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature. | To assess susceptibility to oxidation. |
| Thermal Degradation | Solid-state heating at a high temperature (e.g., 80 °C). | To evaluate the effect of heat on the solid form. |
| Photostability | Exposure to light according to ICH Q1B guidelines. [18] | To assess sensitivity to light. |
4.3.2. Long-Term Stability Studies
Following forced degradation, long-term stability studies under controlled temperature and humidity conditions are necessary to establish the retest period for the drug substance. [8]
Conclusion
The comprehensive characterization of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one, as outlined in this guide, will provide a robust dataset crucial for its progression in the drug development pipeline. The elucidation of its crystal structure will offer invaluable insights into its solid-state properties and potential for rational drug design. Furthermore, a thorough understanding of its thermal behavior, solubility, and stability will inform formulation strategies and ensure the development of a safe, stable, and efficacious drug product. The proposed experimental framework provides a scientifically rigorous approach to unlock the full potential of this promising pyridazinone derivative.
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